Scientific Field: Biochemistry and Microbiology
Application Summary: 5-amino-2-chloro-N-methylbenzamide may be used in the synthesis of novel benzamide compounds, which have been tested for their antioxidant and antibacterial activities.
Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.
Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity.
Scientific Field: Organic Chemistry and Agriculture
Application Summary: 5-amino-2-chloro-N-methylbenzamide can be used in the synthesis of certain anthranilamide compounds that are of interest as insecticides, such as chlorantraniliprole and cyantraniliprole.
Methods of Application: The synthesis involves forming a mixture of a compound of Formula V, a solvent, and a halogenation reagent. This mixture is then reacted, and a second mixture containing an oxidation agent and a catalyst is introduced.
Scientific Field: Organic Chemistry
Application Summary: 5-amino-2-chloro-N-methylbenzamide can be used in the synthesis of certain anthranilamide compounds.
5-amino-2-chloro-N-methylbenzamide is an organic compound with the molecular formula C₈H₉ClN₂O and a molecular weight of 184.62 g/mol. It features an amine group, a chloro substituent, and a methyl group attached to a benzamide structure. The compound is characterized by its distinct functional groups, which contribute to its chemical reactivity and biological activity.
These reactions are essential for synthesizing derivatives with potential pharmaceutical applications.
5-amino-2-chloro-N-methylbenzamide has been studied for its biological properties, particularly in relation to herbicides and pharmaceuticals. Its structural similarity to other bioactive compounds suggests potential activity against various biological targets. For instance, it may exhibit herbicidal properties similar to those observed in related compounds like saflufenacil .
Several methods have been developed for synthesizing 5-amino-2-chloro-N-methylbenzamide:
These methods highlight the versatility in synthetic approaches available for this compound.
5-amino-2-chloro-N-methylbenzamide finds applications primarily in:
Its unique structure allows it to serve as a building block for more complex molecules in medicinal chemistry.
Interaction studies indicate that 5-amino-2-chloro-N-methylbenzamide may interact with various biological systems, particularly in herbicide formulations. Its interactions can be influenced by its structural features, which affect binding affinity and specificity towards target enzymes or receptors.
Studies on similar compounds suggest that modifications in the benzamide structure can lead to significant changes in biological activity, emphasizing the importance of structure-activity relationships in drug design .
Several compounds share structural similarities with 5-amino-2-chloro-N-methylbenzamide. Below is a comparison highlighting their uniqueness:
The unique combination of functional groups in 5-amino-2-chloro-N-methylbenzamide sets it apart from these similar compounds, influencing its reactivity and potential applications.